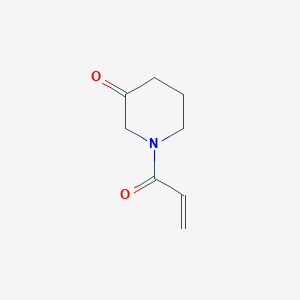

1-Acryloylpiperidin-3-one

Description

1-Acryloylpiperidin-3-one is a piperidine derivative characterized by a six-membered piperidine ring with a ketone group at the 3-position and an acryloyl substituent. Piperidine derivatives are widely studied in medicinal chemistry due to their structural versatility, enabling interactions with biological targets such as enzymes and receptors. The acryloyl group introduces a reactive α,β-unsaturated carbonyl system, which can participate in Michael addition reactions or covalent binding with nucleophilic residues in proteins.

Properties

Molecular Formula |

C8H11NO2 |

|---|---|

Molecular Weight |

153.18 g/mol |

IUPAC Name |

1-prop-2-enoylpiperidin-3-one |

InChI |

InChI=1S/C8H11NO2/c1-2-8(11)9-5-3-4-7(10)6-9/h2H,1,3-6H2 |

InChI Key |

VCOAAOFSWJXAPW-UHFFFAOYSA-N |

Canonical SMILES |

C=CC(=O)N1CCCC(=O)C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Acryloylpiperidin-3-one can be synthesized through several methods. One common approach involves the reaction of piperidin-3-one with acryloyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions .

Industrial Production Methods: Industrial production of 1-acryloylpiperidin-3-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-Acryloylpiperidin-3-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can yield piperidin-3-one derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at the acryloyl moiety.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

Oxidation: N-oxide derivatives.

Reduction: Piperidin-3-one derivatives.

Substitution: Various substituted piperidin-3-one compounds.

Scientific Research Applications

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a pharmacophore in drug discovery.

Medicine: Studied for its potential therapeutic effects, particularly in the development of novel pharmaceuticals.

Industry: Utilized in the production of polymers and other advanced materials

Mechanism of Action

The mechanism of action of 1-acryloylpiperidin-3-one involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Piperidine derivatives exhibit diverse biological and chemical properties depending on their substituents and functional groups. Below is a detailed comparison of 1-Acryloylpiperidin-3-one with structurally related compounds, highlighting key structural and functional differences.

Table 1: Structural and Functional Comparison of Piperidine Derivatives

Key Structural Differences and Implications

Substituent Effects: Acryloyl Group: Unlike sulfonyl () or pyridyl () substituents, the acryloyl group in 1-Acryloylpiperidin-3-one introduces electrophilic reactivity, enabling covalent interactions with biological targets. This property is absent in non-α,β-unsaturated analogs. Heterocyclic Moieties: Compounds like 1-(Pyridazin-3-yl)piperidin-3-amine dihydrochloride () leverage dual heterocycles (pyridazine + piperidine) for enhanced target selectivity, whereas 1-Acryloylpiperidin-3-one relies on a single heterocyclic core with a reactive substituent.

Positional Isomerism :

- Substituent placement significantly impacts activity. For example, 1-(Piperidin-3-ylmethyl)pyrrolidin-2-one () and its positional isomer 1-(Piperidin-4-ylmethyl)pyrrolidin-2-one exhibit distinct solubility and binding profiles due to differences in spatial orientation.

Functional Group Variations :

- Amine vs. Ester Groups : Piperidin-3-amine derivatives (e.g., ) exhibit basicity and hydrogen-bonding capacity, while ester-containing analogs (e.g., ) are more lipophilic and metabolically stable.

Biological Activity

1-Acryloylpiperidin-3-one is a compound that has garnered attention for its potential biological activities, particularly in the realm of cancer treatment and inflammation modulation. This article reviews the biological activity of 1-acryloylpiperidin-3-one, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure and Synthesis

1-Acryloylpiperidin-3-one is synthesized through the acylation of piperidone with acryloyl chloride, resulting in a compound characterized by an electrophilic acrylamide structure. This structural feature is significant as it contributes to the compound's reactivity and biological interactions.

Anticancer Properties

Several studies have highlighted the cytotoxic effects of 1-acryloylpiperidin-3-one against various cancer cell lines. The compound exhibits selective toxicity towards malignant cells while sparing normal cells, making it a candidate for further development in cancer therapy.

Table 1: Cytotoxic Activity of 1-Acryloylpiperidin-3-one

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| HSC-2 | <1 | 60 |

| HSC-4 | <1 | 100 |

| HL-60 | <1 | 23 |

| Normal Cells | >10 | - |

The selectivity index (SI) values indicate that a significant proportion of compounds derived from this scaffold exhibit noteworthy selectivity for cancer cells, with some achieving SI values above 10, which is considered promising for therapeutic applications .

The mechanism by which 1-acryloylpiperidin-3-one exerts its cytotoxic effects involves several pathways:

- Inhibition of NLRP3 Inflammasome : The compound has been shown to inhibit the activation of the NLRP3 inflammasome, which plays a crucial role in inflammation and cell death. This inhibition can lead to reduced release of pro-inflammatory cytokines such as IL-1β and IL-18, thereby mitigating inflammatory responses .

- Selective Interaction with Cellular Thiols : The electrophilic nature of the acrylamide moiety allows for selective interactions with cellular thiols, which may enhance cytotoxicity specifically in malignant cells. This mechanism may create a chemosensitivity that enhances the efficacy of other chemotherapeutic agents .

Study on Cytotoxicity

In one study, various derivatives of 1-acryloylpiperidin-3-one were tested against neoplastic cell lines including HSC-2 and HSC-4. Results indicated that these compounds demonstrated submicromolar IC50 values, indicating potent cytotoxicity. The study also highlighted that modifications to the piperidine ring could enhance biological activity .

In Vivo Studies

Further research is required to assess the in vivo efficacy and safety profile of 1-acryloylpiperidin-3-one. Preliminary results suggest that compounds with similar structures exhibit promising pharmacokinetic properties, which could translate into effective treatments in clinical settings.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.